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Compound of Interest

Compound Name: Dimethylamine

Cat. No.: B145610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis and

isolation of dimethylamine, a crucial building block in organic chemistry and pharmaceutical

development. The following sections provide a detailed overview of the core historical synthetic

routes, experimental protocols, and the significant challenge of isolating the desired secondary

amine from the resulting product mixture.

Primary Historical Synthesis: The Reaction of
Formaldehyde and Ammonium Chloride
The most prominent historical method for the synthesis of dimethylamine involves the reaction

of formaldehyde with ammonium chloride. This reaction, extensively studied by chemists like

Werner and Knudsen in the early 20th century, produces a mixture of mono-, di-, and

trimethylamine hydrochlorides. The distribution of these products is highly dependent on the

reaction conditions, particularly the molar ratio of the reactants and the temperature.

Reaction Mechanism and Principles
The reaction proceeds through the initial formation of methylamine, which is then further

methylated by formaldehyde to yield dimethylamine, and subsequently trimethylamine. The

overall process can be summarized by the following reactions:

Formation of Monomethylamine: NH₄Cl + 2CH₂O → CH₃NH₃Cl + HCOOH
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Formation of Dimethylamine: CH₃NH₃Cl + 2CH₂O → (CH₃)₂NH₂Cl + HCOOH

Formation of Trimethylamine: (CH₃)₂NH₂Cl + 2CH₂O → (CH₃)₃NHCl + HCOOH

Controlling the stoichiometry and temperature is critical to maximizing the yield of

dimethylamine. Using a higher ratio of formaldehyde and higher temperatures tends to favor

the formation of trimethylamine.

Experimental Protocol (Based on Historical Accounts)
The following protocol is a composite of historical procedures for the synthesis of

dimethylamine hydrochloride.

Materials:

Ammonium chloride (NH₄Cl)

Formalin (37-40% aqueous solution of formaldehyde, CH₂O)

Chloroform (CHCl₃)

Sodium hydroxide (NaOH) for purification (optional)

Procedure:

Initial Reaction: In a suitable reaction vessel equipped for distillation, a mixture of ammonium

chloride and formalin is heated. For the preferential formation of dimethylamine, a staged

approach was often employed. Initially, a molar ratio of approximately 1:2 of ammonium

chloride to formaldehyde is heated to about 104°C.[1] This stage primarily yields

methylamine hydrochloride.

Second Stage Methylation: After the initial reaction, more formalin is added to the filtrate, and

the mixture is heated to a higher temperature, typically around 115-120°C.[1][2] This second

heating stage promotes the methylation of the initially formed methylamine hydrochloride to

dimethylamine hydrochloride.

Distillation and Concentration: During the heating stages, a distillate containing methylal and

methyl formate is collected.[3] After the reaction is complete, the remaining solution is
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concentrated by evaporation.

Isolation of Dimethylamine Hydrochloride: The concentrated solution is cooled to induce

crystallization. The initial crystals are often a mixture of ammonium chloride and methylamine

hydrochloride. Through fractional crystallization and washing with solvents like chloroform,

the more soluble dimethylamine hydrochloride can be separated from the less soluble

mono- and unreacted ammonium salts.[4] Specifically, chloroform was used to wash the

crude crystals to remove the more soluble dimethylamine hydrochloride.[3]

Quantitative Data from Historical Experiments
The following table summarizes quantitative data extracted from historical reports on the

synthesis of dimethylamine hydrochloride from ammonium chloride and formaldehyde.

Reference
Reactants &
Quantities

Temperature
(°C)

Yield of
Dimethylamine
Hydrochloride

Notes

Knudsen (as

cited in[1])

100g NH₄Cl,

1000g formalin
Not specified

70% (calculated

on reacted

NH₄Cl)

A large excess of

formaldehyde

was used.

Werner (1917)[2]

200g NH₄Cl,

400g + 300g

formalin

104 (stage 1),

115 (stage 2)

122g (95.3%

calculated on

reacted NH₄Cl)

A two-stage

heating process

was employed.

Other Historical Synthetic Methods
While the formaldehyde and ammonium chloride route was prevalent, other methods for

synthesizing amines were known, though their specific application for dimethylamine
production was less common.

Hofmann Degradation: This reaction converts a primary amide to a primary amine with one

less carbon atom.[5] While a powerful tool for amine synthesis, it is not a direct route to

dimethylamine from simple precursors.

Leuckart Reaction: This reaction produces amines from aldehydes or ketones using

ammonium formate or formamide.[6] It is a form of reductive amination.
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Von Braun Reaction: This reaction involves the cleavage of tertiary amines with cyanogen

bromide to yield an organocyanamide.[7][8] It was more relevant for structural elucidation

than for primary synthesis.

Synthesis from Dimethylaniline: A historical method involved the nitrosation of

dimethylaniline and subsequent hydrolysis to produce dimethylamine.[9]

Historical Methods for the Isolation and Purification
of Dimethylamine
A significant challenge in the historical production of dimethylamine was its separation from

the reaction mixture, which invariably contained monomethylamine, trimethylamine, and

unreacted ammonia. The close boiling points of these amines made simple distillation difficult.

Fractional Distillation
The boiling points of the methylamines are very close:

Monomethylamine: -6.3 °C

Dimethylamine: 7.4 °C

Trimethylamine: 2.9 °C

This proximity, coupled with the formation of azeotropes, complicates separation by simple

fractional distillation.[10] For instance, monomethylamine and trimethylamine form a constant

boiling mixture.[11] Historical approaches involved multi-column distillation setups operating at

different pressures to break these azeotropes.[11]

Extractive Distillation
To overcome the limitations of fractional distillation, extractive distillation was employed. This

technique involves introducing a solvent that alters the relative volatilities of the components.

Aniline was a solvent used in historical processes to separate dimethylamine from mono- and

trimethylamine.[12]

Chemical Separation Methods
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Hinsberg's Method: This classical method was used to separate primary, secondary, and

tertiary amines.[1][2][12] The amine mixture is treated with benzenesulfonyl chloride.

Primary amines form a sulfonamide that is soluble in alkali.

Secondary amines form an insoluble sulfonamide.

Tertiary amines do not react. This difference in reactivity and solubility allows for the

separation of the different classes of amines.

Purification via Hydrochloride Salts: As seen in the primary synthesis protocol, the amine

hydrochlorides exhibit different solubilities in various solvents. Fractional crystallization and

selective washing (e.g., with chloroform) were key techniques for purifying dimethylamine
hydrochloride.[3][4] The free base can then be regenerated by treatment with a strong base.

[5]

Visualizing the Historical Workflows
The following diagrams, generated using the DOT language, illustrate the key historical

processes for dimethylamine synthesis and isolation.

Synthesis of Amine Hydrochlorides

Ammonium Chloride Monomethylamine HClReaction

Formaldehyde (2 eq)

Heat (104°C)

Crude Dimethylamine HCl
(with MMA & TMA salts)

Further Methylation

Formaldehyde (excess)

Heat (115-120°C)
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Click to download full resolution via product page

Caption: Synthesis of Dimethylamine Hydrochloride.
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Caption: Isolation of Pure Dimethylamine.
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Caption: Hinsberg Method for Amine Separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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